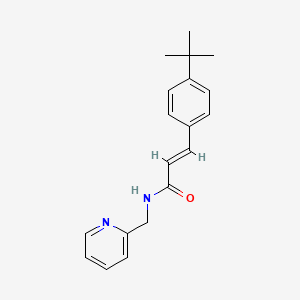
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important protein involved in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 selectively inhibits BTK by binding to its active site, thereby blocking BCR signaling and downstream pathways such as NF-κB and AKT. This leads to apoptosis of B-cells and inhibition of their proliferation and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. TAK-659 has been shown to induce apoptosis and inhibit proliferation and migration of B-cells in vitro and in vivo. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other B-cell-targeted therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-659 in lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 is also orally bioavailable, making it easy to administer in animal studies. However, one limitation of using TAK-659 is its high cost compared to other BTK inhibitors. Additionally, TAK-659 has not been extensively studied in non-B-cell malignancies, limiting its potential applications.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One direction is to explore its potential applications in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is to investigate its efficacy in non-B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to understand the long-term safety and toxicity of TAK-659 in humans.
Métodos De Síntesis
The synthesis method of TAK-659 involves the reaction of 3-(4-tert-butylphenyl)acrylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain TAK-659 as a white solid.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 clinical trial, TAK-659 demonstrated promising results in patients with relapsed or refractory CLL and MCL, with an overall response rate of 84% and 67%, respectively. TAK-659 has also shown synergistic effects when combined with other BTK inhibitors or chemotherapy agents.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)16-10-7-15(8-11-16)9-12-18(22)21-14-17-6-4-5-13-20-17/h4-13H,14H2,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZETLKSKWQRS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

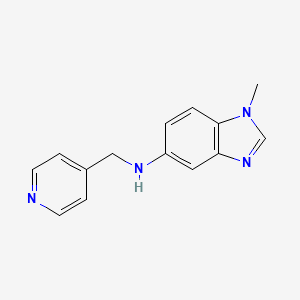

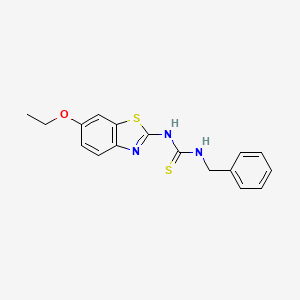
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)
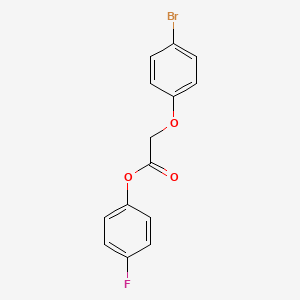
![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
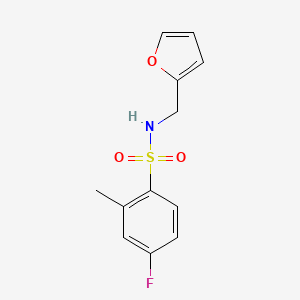
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)